3-chlorobenzenesulfonic Acid
Overview
Description
3-Chlorobenzenesulfonic acid is an organosulfur compound with the molecular formula C6H5ClO3S. It is a derivative of benzenesulfonic acid, where a chlorine atom is substituted at the third position of the benzene ring. This compound is commonly used in organic synthesis and industrial processes due to its reactivity and functional group versatility.
Mechanism of Action
Target of Action
3-Chlorobenzenesulfonic Acid is primarily used in organic synthesis . It acts as a sulfonating agent for aldehydes and ketones , and as a catalyst in esterification and acylation reactions . It is also used in the preparation of benzenesulfonic esters .
Mode of Action
The mode of action of this compound involves its reaction with other compounds. For instance, in the chlorosulfonation of benzene, the benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HCl . Then, the benzenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in organic synthesis. It is involved in the sulfonation of aldehydes and ketones, and in the catalysis of esterification and acylation reactions . These reactions are part of broader biochemical pathways in the synthesis of various organic compounds.
Pharmacokinetics
It is more soluble in organic solvents such as alcohols and ethers . These properties may affect its bioavailability.
Result of Action
The result of the action of this compound is the formation of new compounds through sulfonation, esterification, and acylation reactions . These reactions lead to the synthesis of a variety of organic compounds, including benzenesulfonic esters .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the reaction of this compound with 3-chloronitrobenzene to produce this compound occurs at low temperatures . Additionally, this compound is a strong acid, and its reactions are likely to be affected by the pH of the environment . It should be stored in a sealed container, away from sources of ignition and oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobenzenesulfonic acid can be synthesized through the sulfonation of 3-chlorobenzene. The reaction typically involves the use of concentrated sulfuric acid (H2SO4) or fuming sulfuric acid (oleum) as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as chlorination of benzene followed by sulfonation, or direct sulfonation of chlorobenzene. The use of catalysts and optimized reaction parameters helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzenesulfonic acid undergoes various types of chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. it can still undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation under specific conditions.
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Friedel-Crafts Acylation: Acyl chlorides (RCOCl) in the presence of aluminum chloride (AlCl3).
Major Products:
Nitration: 3-Chloro-4-nitrobenzenesulfonic acid.
Halogenation: 3,5-Dichlorobenzenesulfonic acid.
Friedel-Crafts Acylation: 3-Chloro-4-acylbenzenesulfonic acid.
Scientific Research Applications
3-Chlorobenzenesulfonic acid has diverse applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide linkages.
Medicine: It serves as an intermediate in the production of sulfonamide-based drugs, which are used as antibiotics and anti-inflammatory agents.
Industry: this compound is employed in the manufacture of detergents, surfactants, and ion-exchange resins.
Comparison with Similar Compounds
Benzenesulfonic Acid: Lacks the chlorine substituent, making it less reactive towards nucleophiles.
4-Chlorobenzenesulfonic Acid: Chlorine is substituted at the fourth position, leading to different reactivity and substitution patterns.
2-Chlorobenzenesulfonic Acid: Chlorine is substituted at the second position, affecting the compound’s electronic properties and reactivity.
Uniqueness: 3-Chlorobenzenesulfonic acid is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective synthesis of compounds that may not be easily accessible through other isomers.
Properties
IUPAC Name |
3-chlorobenzenesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOJIHIRSVQTJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50942880 | |
Record name | 3-Chlorobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20677-52-5 | |
Record name | 3-Chlorobenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020677525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50942880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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